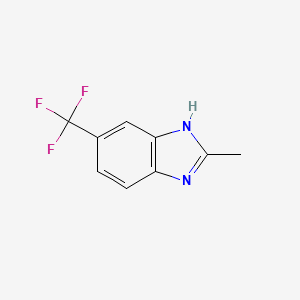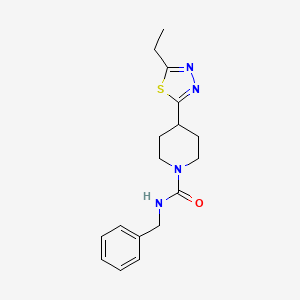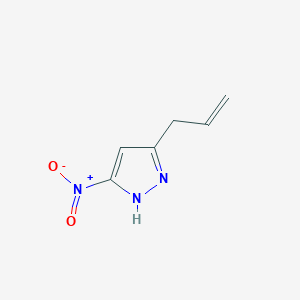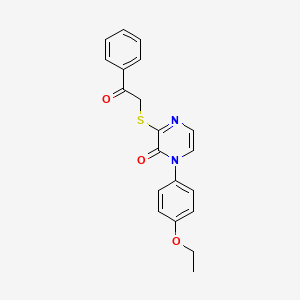
1,4-dimethyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-dimethyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. PTC-209 was first discovered as a novel activator of the p53 tumor suppressor pathway, leading to its investigation as a potential anticancer agent. However, further research has revealed that PTC-209 has a broader range of biological activities that make it a promising candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques and Crystal Structure : A study by Prabhuswamy et al. (2016) detailed the synthesis of a similar compound, highlighting the methods used and the crystal structure obtained through X-ray diffraction studies. This provides insights into the synthesis techniques that could be applicable to our compound of interest (Prabhuswamy et al., 2016).
Molecular Interaction and QSAR Studies : The work by Saeed et al. (2015) on N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which shares structural similarities, included molecular interaction studies and Quantitative Structure-Activity Relationship (QSAR) analysis, which are crucial in understanding the biological potential of such compounds (Saeed et al., 2015).
Biological Activity
Analgesic, Anti-inflammatory, and Antimicrobial Activities : A study by Gein et al. (2019) investigated the analgesic, anti-inflammatory, and antimicrobial activities of pyrazole-3-carboxamides, indicating potential areas of therapeutic application for similar compounds (Gein et al., 2019).
Antileukemic Activities : Earl and Townsend (1979) researched on derivatives of pyrazole-carboxamide, including their antileukemic activities, which suggests a possible application in cancer research for similar structures (Earl & Townsend, 1979).
Antitumor Activities : Xin (2012) synthesized a pyrazolo pyrimidine derivative and evaluated its antitumor activities, providing a basis for understanding how similar compounds might interact with tumor cells (Xin, 2012).
Chemical Reactions and Characterization
Reactions with Other Chemicals : The study by Khutova et al. (2014) explored the reaction of a pyrazole derivative with thionyl chloride, which could be relevant for understanding the chemical behavior of our compound under study (Khutova et al., 2014).
Structure Elucidation : A study by Girreser et al. (2016) focused on structure elucidation of a designer drug with a pyrazole skeleton. This kind of research is crucial in determining the precise chemical structure, which is essential for understanding the potential applications of similar compounds (Girreser et al., 2016).
Eigenschaften
IUPAC Name |
2,4-dimethyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-4-9-24-14-7-5-13(6-8-14)15-11-25-18(20-15)21-17(23)16-12(2)10-19-22(16)3/h5-8,10-11H,4,9H2,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEOWZCGNGRGES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=NN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2451753.png)


![N-ethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2451756.png)




![(2Z)-2-(benzylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2451766.png)

![4-(dimethylsulfamoyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2451768.png)

![N-(4-chlorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2451775.png)